molecular formula C20H24O6 B600013 Villosin C CAS No. 160927-81-1

Villosin C

Cat. No. B600013
M. Wt: 360.406
InChI Key: BXSSNSXQMLOYPG-GSDQLPOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Villosin C is a natural product found in Teucrium polium and Teucrium divaricatum .


Synthesis Analysis

The first total synthesis of Villosin C was reported in a study . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification .


Molecular Structure Analysis

The molecular formula of Villosin C is C20H24O6 . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification .


Chemical Reactions Analysis

The total synthesis of Villosin C involved a series of chemical reactions, including a modified three-step sequence to assemble the A/B/C ring system and intramolecular iodoetherification to construct the D ring .


Physical And Chemical Properties Analysis

Villosin C has a molecular weight of 300.4 g/mol . The exact mass and monoisotopic mass are 300.208930132 g/mol . The molecular formula is C20H28O2 .

Scientific Research Applications

  • Cytotoxic Activity Against Cancer Cells : Villosin, a labdane-type diterpene, was found to exhibit potent cytotoxic activity against human small cell lung cancer cells, with a higher potency than the drug ellipticine. This study suggests that Villosin could be a potential lead molecule for antitumor therapeutic development due to its high cytotoxicity against cancer cells and exceptional selectivity (Kumrit et al., 2010).

  • Medicinal Properties in Traditional Medicine : The traditional Chinese medicinal herb Patrinia villosa Juss, from which Villosin A and Villosin B were obtained, is another example of the medicinal use of compounds related to Villosin C. These compounds have been studied for their structures and potential medicinal properties (Peng et al., 2006).

  • Abietane Diterpenes with Potential Bioactivities : Research on Teucrium divaricatum subsp. villosum has led to the isolation of three new rearranged abietane diterpenes, including Villosin A, B, and C, along with two new ferulic acid esters. These compounds are of interest for their potential bioactivities (Ulubelen et al., 1994).

  • Cytotoxic Alkylated Chalcones : In a study on Fatoua villosa, new alkylated chalcones named Villosins A, B, and C were isolated. These compounds showed cytotoxicity against various human tumor cell lines, suggesting their potential in cancer therapy (Su et al., 2017).

  • Therapeutic Properties in Hedychium Species : Villosin, among other compounds, has been identified in the Hedychium species, which are used in traditional medicine. Villosin has shown better cytotoxicity towards tumor cell lines than reference compounds, underscoring its potential in cancer treatment (Tavares et al., 2020).

Safety And Hazards

Villosin C is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact with skin or eyes, it is advised to seek immediate medical attention .

properties

IUPAC Name

(9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSSNSXQMLOYPG-GSDQLPOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C1=C(C(=O)C3=C2C(=C4C(=C3O)C[C@@H](O4)CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Villosin C

Citations

For This Compound
27
Citations
L Li, L Wu, M Wang, J Sun… - Natural product …, 2014 - journals.sagepub.com
… Furthermore, corrected NMR data is provided for Villosin C (1) and B (2) whose absolute configurations were elucidated from circular dichroism (CD) data. All isolates were tested for …
Number of citations: 9 journals.sagepub.com
HJ Hu, Y Zhou, ZZ Han, YH Shi, SS Zhang… - Journal of natural …, 2018 - ACS Publications
Twelve new abietane diterpenoids (1–12) and 31 known analogues (13–43) were isolated from a medicinal Chinese herb, Clerodendrum trichotomum Thunberg. The absolute …
Number of citations: 18 pubs.acs.org
RL Xu, HL Jiang, R Wang, YP Shi - Chemistry of Natural Compounds, 2015 - Springer
Clerodendrum trichotomum Thunb., whose leaves and twigs are known in Chinese as “Chou-Wu-Tong” due to the unpleasant smell, belongs to the Verbenaceae family. Its roots, stems, …
Number of citations: 4 link.springer.com
U Rasmussen, SB Christensen, F Sandberg - Planta medica, 1981 - thieme-connect.com
… viiosa I is characterized by the presence of six guaianolides, the major compounds being thapsivillosin A and B, the minor components thapsigargin, thapsivillosin C, D and E. …
Number of citations: 51 www.thieme-connect.com
A Ulubelen, G Topcu, S Olçal - Phytochemistry, 1994 - Elsevier
In addition to known diterpenoids, three new rearranged abietane diterpenes, 17(15→16)-abeo-abietane derivatives villosin A, B and C were isolated from the whole plant Teucrium …
Number of citations: 42 www.sciencedirect.com
PJ Chen, ES Lin, HH Su, CY Huang - Plants, 2023 - mdpi.com
Sinningia bullata is a tuberous member of the flowering plant family Gesneriaceae. Prior to this work, the antibacterial, antioxidant, and cytotoxic properties of S. bullata were …
Number of citations: 2 www.mdpi.com
SY Su, JJ Xue, GY Yang, C Lei… - Chemistry & …, 2017 - Wiley Online Library
… Villosin C (3) was obtained as yellow gum. It was assigned a molecular formula of C 19 H 20 O 6 … as 3,4′-dimethoxy-2′,4-dihydroxy-2-(2-hydroxyethyl)chalcone and named villosin C. …
Number of citations: 2 onlinelibrary.wiley.com
Ł Kuźma, J Gomulski - International Journal of Molecular Sciences, 2022 - mdpi.com
… the diterpenoids villosin B (90) and villosin C (85); these demonstrate remarkable cytotoxic … F, as well as other isolated compounds, such as villosin C (85), 15-dehydro-17-…
Number of citations: 4 www.mdpi.com
G Topcu, A Ulubelen - Journal of Molecular Structure, 2007 - Elsevier
In our continuing studies on Lamiaceae family plants including Salvia, Teucrium, Ajuga, Sideritis, Nepeta and Lavandula growing in Anatolia, many terpenoids, consisting of over 50 …
Number of citations: 57 www.sciencedirect.com
A Fiorentino, B D'Abrosca, S Pacifico… - Bioorganic & medicinal …, 2010 - Elsevier
Six new 17(15→16)-abeo-abietanes, along with seven known compounds, were isolated and characterized from ethyl acetate root extract of Teucrium polium L., a medicinal plant …
Number of citations: 30 www.sciencedirect.com

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